molecular formula C9H11ClN4O2 B14121570 4-Azido-L-phenylalanine HCl

4-Azido-L-phenylalanine HCl

Cat. No.: B14121570
M. Wt: 242.66 g/mol
InChI Key: VXCXRGSRHCHMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various chemical reactions, including diazotransfer reactions where an azide donor is reacted with an amino acid precursor .

Industrial Production Methods: Industrial production methods for 4-Azido-L-phenylalanine hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .

Mechanism of Action

The primary mechanism of action of 4-Azido-L-phenylalanine hydrochloride involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This allows for the site-specific modification of proteins and other biomolecules, facilitating the study of molecular interactions and the development of new materials .

Comparison with Similar Compounds

  • 3-Azido-L-alanine hydrochloride
  • 4-Iodo-L-phenylalanine
  • 6-Azido-L-lysine hydrochloride

Comparison: 4-Azido-L-phenylalanine hydrochloride is unique due to its specific azide group placement on the phenylalanine molecule, which provides distinct reactivity and stability compared to other azido amino acids. This makes it particularly useful in applications requiring precise molecular modifications .

Properties

IUPAC Name

2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXRGSRHCHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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